molecular formula C6H9N3 B12357399 4-methylimino-3H-pyridin-3-amine

4-methylimino-3H-pyridin-3-amine

Cat. No.: B12357399
M. Wt: 123.16 g/mol
InChI Key: MPTAIRGCXYLPMR-UHFFFAOYSA-N
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Description

4-methylimino-3H-pyridin-3-amine is a heterocyclic compound that features a pyridine ring with a methylimino group at the 4-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylimino-3H-pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with an appropriate amine under controlled conditions. For example, the reaction of 4-methylpyridine with methylamine in the presence of a catalyst such as 4,4′-trimethylenedipiperidine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methylimino-3H-pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-methylamino-3H-pyridin-3-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-methylimino-3H-pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylimino-3H-pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in the presence of a pyrazole ring.

    Isothiazolo[4,5-b]pyridines: These compounds have a similar pyridine core but include an isothiazole ring.

Uniqueness

4-methylimino-3H-pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylimino group at the 4-position and amino group at the 3-position make it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

4-methylimino-3H-pyridin-3-amine

InChI

InChI=1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-5H,7H2,1H3

InChI Key

MPTAIRGCXYLPMR-UHFFFAOYSA-N

Canonical SMILES

CN=C1C=CN=CC1N

Origin of Product

United States

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